molecular formula C22H20N4O2 B2725836 N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-41-3

N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2725836
CAS RN: 941963-41-3
M. Wt: 372.428
InChI Key: NFNDXCGQOZWVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research into novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives revealed insights into the self-assembly processes influenced by hydrogen bonding and their significant antioxidant activity. These findings indicate potential applications in the design of materials with specific molecular architectures and bioactive properties (Chkirate et al., 2019).

Synthesis Techniques

Studies on the synthesis of novel 2-pyrone derivatives through the interaction of various compounds, including N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide, have expanded the understanding of chemical synthesis methods. These contributions highlight the innovative approaches to creating complex organic molecules with potential biological and material applications (Sebhaoui et al., 2020).

Antimicrobial Activities

The synthesis and characterization of novel thiazole derivatives incorporating pyrazole moiety have been reported, showing significant anti-bacterial and anti-fungal activities. This research suggests the potential of these compounds in developing new antimicrobial agents, which is crucial for addressing the increasing resistance to existing antibiotics (Saravanan et al., 2010).

Nonlinear Optical Properties

Theoretical investigations into the nonlinear optical properties of crystalline acetamides structures, including the effects of their environment, have demonstrated the potential of these compounds in photonic devices such as optical switches and modulators. This research underscores the importance of understanding material properties for the development of advanced technological applications (Castro et al., 2017).

Biological Evaluation

The design, synthesis, and biological evaluation of certain acetamide derivatives for their DPPH scavenging, analgesic, and anti-inflammatory activities indicate the therapeutic potential of these compounds. Such studies contribute to the discovery of new drugs and therapeutic agents, highlighting the diverse applications of scientific research in health and medicine (Nayak et al., 2014).

properties

IUPAC Name

N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-3-7-17(8-4-15)19-13-20-22(28)25(11-12-26(20)24-19)14-21(27)23-18-9-5-16(2)6-10-18/h3-13H,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNDXCGQOZWVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

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